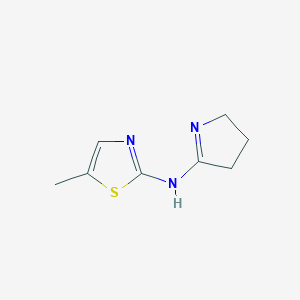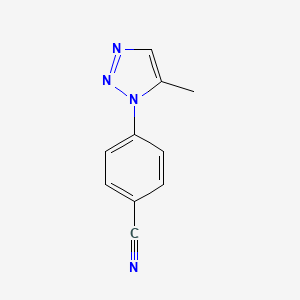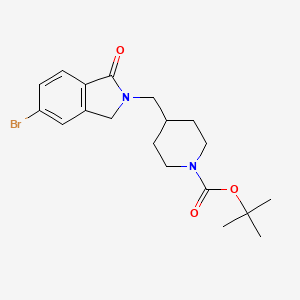![molecular formula C11H7N3O2 B13934878 6-nitro-9H-pyrido[3,4-b]indole CAS No. 6453-23-2](/img/structure/B13934878.png)
6-nitro-9H-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-9H-pyrido[3,4-b]indole, also known as 6-nitro-β-carboline, is a heterocyclic aromatic compound. It belongs to the class of β-carbolines, which are significant due to their presence in various biologically active alkaloids. These compounds are known for their diverse biological activities and are found in both natural and synthetic sources .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-9H-pyrido[3,4-b]indole typically involves the nitration of 9H-pyrido[3,4-b]indole. One common method is the reaction of 9H-pyrido[3,4-b]indole with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
6-Nitro-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 6-Amino-9H-pyrido[3,4-b]indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the parent compound.
科学研究应用
6-Nitro-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of dyes and pigments due to its aromatic structure
作用机制
The mechanism of action of 6-nitro-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets. It is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition occurs through the binding of the compound to the heme group of the enzyme, preventing the binding of oxygen and subsequent metabolic reactions . Additionally, it can intercalate into DNA, affecting gene expression and cellular functions .
相似化合物的比较
6-Nitro-9H-pyrido[3,4-b]indole can be compared with other β-carbolines such as:
Norharman: Lacks the nitro group and has different biological activities.
Harman: Similar structure but with a methyl group instead of a nitro group.
Pinoline: Contains a methoxy group and is known for its psychoactive properties
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
6453-23-2 |
|---|---|
分子式 |
C11H7N3O2 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
6-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13H |
InChI 键 |
OMKXGOVZKHGTEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)

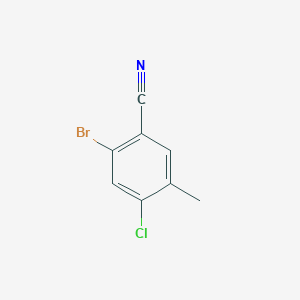
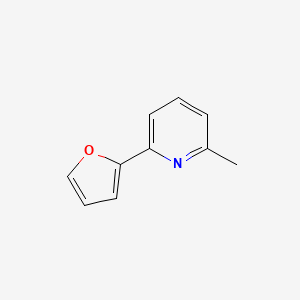
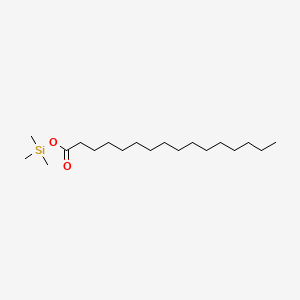

![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
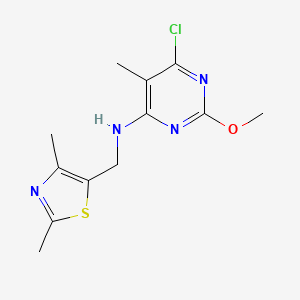
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
